

# GSK2850163: A Technical Guide to a Selective IRE1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**GSK2850163** is a potent and selective inhibitor of inositol-requiring enzyme  $1\alpha$  (IRE1 $\alpha$ ), a key sensor and effector of the unfolded protein response (UPR).[1][2] The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[3] IRE1 $\alpha$  possesses both serine/threonine kinase and endoribonuclease (RNase) activity.[2][3] By inhibiting both of these functions, **GSK2850163** serves as a critical tool for investigating the therapeutic potential of targeting the UPR in various diseases, including cancer.[4][5] This document provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of **GSK2850163**.

## **Chemical and Physical Properties**

**GSK2850163** is a small molecule inhibitor with the following chemical and physical characteristics.



| Property          | Value                                                                                             | Reference |  |
|-------------------|---------------------------------------------------------------------------------------------------|-----------|--|
| CAS Number        | 2121989-91-9 [1]                                                                                  |           |  |
| Molecular Formula | C24H29Cl2N3O                                                                                      | [1][6]    |  |
| Molecular Weight  | 446.41 g/mol                                                                                      | [2][7]    |  |
| IUPAC Name        | (R)-2-(3,4-Dichlorobenzyl)-N-<br>(4-methylbenzyl)-2,7-<br>diazaspiro[4.5]decane-7-<br>carboxamide | [2]       |  |
| SMILES String     | CIC1=CC(CN(C2)CC[C@]2(C<br>N(C(NCC3=CC=C(C)C=C3)=O<br>)CCC2)C)=CC=C1Cl                            | [2]       |  |
| InChI Key         | YFDASBFQKMHSSJ-<br>XMMPIXPASA-N                                                                   | [1][2]    |  |
| Appearance        | Colorless to light yellow oil                                                                     | [2]       |  |
| Solubility        | Soluble in Ethanol (≥10 mg/ml), Sparingly soluble in DMSO (1-10 mg/ml)                            | [1]       |  |

#### **Mechanism of Action**

**GSK2850163** is a highly selective inhibitor of IRE1α, targeting both its kinase and RNase functionalities.[2] Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[4][8] The activated RNase then excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[4] This splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion to restore ER homeostasis.[4]

**GSK2850163** inhibits the kinase activity of IRE1 $\alpha$ , which in turn prevents the activation of its RNase domain and the subsequent splicing of XBP1 mRNA.[4][9] This disruption of the IRE1 $\alpha$ -XBP1 signaling cascade can lead to apoptosis in cancer cells that are highly dependent on this pathway for survival.[4]



# In Vitro Potency and Selectivity

The inhibitory activity of **GSK2850163** has been quantified against its primary target, IRE1 $\alpha$ , as well as other kinases to assess its selectivity.

| Target         | IC50   | Assay Type           | Reference |
|----------------|--------|----------------------|-----------|
| IRE1α (Kinase) | 20 nM  | Biochemical Assay    | [2][9]    |
| IRE1α (RNase)  | 200 nM | Biochemical Assay    | [2][9]    |
| Ron Kinase     | 4.4 μΜ | Off-target screening | [9]       |
| FGFR1 V561M    | 17 μΜ  | Off-target screening | [9]       |

# **Signaling Pathway**

The following diagram illustrates the unfolded protein response pathway mediated by IRE1 $\alpha$  and the inhibitory action of **GSK2850163**.





Click to download full resolution via product page



Caption: The IRE1 $\alpha$  signaling pathway under ER stress and the inhibitory mechanism of **GSK2850163**.

# Experimental Protocols Western Blotting for Phospho-IRE1α and XBP1s

This protocol is used to confirm the engagement of **GSK2850163** with its target in vivo or in vitro by measuring the levels of phosphorylated IRE1 $\alpha$  and spliced XBP1s.[4][10]

- Cell/Tissue Lysis: Homogenize tumor tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4][10]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. [4][10]
- SDS-PAGE and Transfer: Resolve 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[10]
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IRE1α (Ser724), total IRE1α, and XBP1s overnight at 4°C. A loading control such as β-actin should also be used.[4][10]
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.[4]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
- Analysis: Quantify the band intensities to determine the relative levels of IRE1α phosphorylation and XBP1s expression. A reduction in p-IRE1α and XBP1s in GSK2850163treated samples indicates target engagement.[4]

## **RT-PCR for XBP1 Splicing**



This method is used to qualitatively assess the inhibition of IRE1 $\alpha$  RNase activity by observing the reduction in spliced XBP1 mRNA.[10][11]

- RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit.[10]
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 μg of total RNA using a reverse transcription kit.[10]
- PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
   [10]
- Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band.[10][11] A decrease in the intensity of the XBP1s band relative to the XBP1u band in GSK2850163-treated samples indicates inhibition.[11]

### In Vivo Efficacy Assessment in Xenograft Models

This workflow outlines a typical experiment to evaluate the anti-tumor efficacy of **GSK2850163** in a mouse xenograft model.[4]





Click to download full resolution via product page

Caption: A general experimental workflow for in vivo efficacy studies of **GSK2850163**.



### Cell Viability Assay for IC<sub>50</sub> Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **GSK2850163** in a specific cancer cell line using a WST-1 assay.[5]

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[5]
- Compound Preparation: Prepare serial dilutions of GSK2850163 in the appropriate cell culture medium.[5]
- Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of **GSK2850163**. Include vehicle-only and no-treatment controls.[5]
- Incubation: Incubate the plate for 48 to 72 hours, depending on the doubling time of the cell line.[11]
- Viability Assessment: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[5]
- Data Acquisition: Gently shake the plate and measure the absorbance at the appropriate wavelength using a microplate reader.[5]
- IC<sub>50</sub> Calculation: Calculate the IC<sub>50</sub> value by plotting the absorbance data against the log of the inhibitor concentration and fitting to a dose-response curve.





Click to download full resolution via product page



Caption: Experimental workflow for determining the IC50 of **GSK2850163** in a cell-based assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. caymanchem.com [caymanchem.com]
- 2. GSK2850163 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Dual RNase activity of IRE1 as a target for anticancer therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GSK2850163|CAS 2121989-91-9|DC Chemicals [dcchemicals.com]
- 7. biocompare.com [biocompare.com]
- 8. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [GSK2850163: A Technical Guide to a Selective IRE1α Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606289#gsk2850163-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com